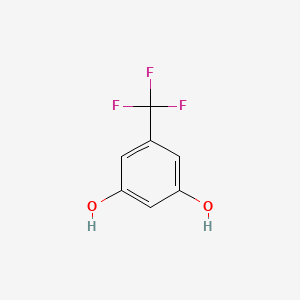
5-(Trifluoromethyl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)benzene-1,3-diol is a chemical compound with the molecular formula C7H5F3O2 . It has a molecular weight of 178.11 g/mol .
Synthesis Analysis
The synthesis of this compound involves the use of readily available reagents under mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two hydroxyl groups (-OH) and a trifluoromethyl group (-CF3) attached to it . The InChI code for this compound is 1S/C7H5F3O2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,11-12H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.11 g/mol . It has a topological polar surface area of 40.5 Ų and a complexity of 147 . The compound has two hydrogen bond donors and five hydrogen bond acceptors .Applications De Recherche Scientifique
Synthesis and Structural Studies
Selective Lithiation and Electrophilic Substitution : The compound 1,2,4-Tris(trifluoromethyl)benzene, closely related to 5-(Trifluoromethyl)benzene-1,3-diol, undergoes quantitative hydrogen/metal exchange in ethereal solutions. This process allows for selective iodination and subsequent synthesis of various derivatives (Schlosser et al., 1998).
Regioselective Synthesis of Triazoles : A method for synthesizing 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles using a related compound, this compound, demonstrates high regioselectivity, with confirmation by elemental analysis and X-ray crystallography (Hu et al., 2008).
Molecular Structure and Conformation Studies : Gas-phase electron diffraction and quantum chemical calculations have been used to study the molecular structure of 1,3,5-tris(trifluoromethyl)benzene, a compound related to this compound. This research provides insights into the structural parameters and conformational properties of such compounds (Kolesnikova et al., 2014).
Catalysis and Chemical Reactions
Synthesis of Bis(1H-pyrazol-5-ols) : The compound 1,3,5-Tris(hydrogensulfato) benzene, structurally similar to this compound, has been used as an efficient catalyst in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions (Karimi-Jaberi et al., 2012).
Metal-free Selective Borylation of Arenes : A 5-chlorinated 1,3,2,5-diazadiborinine derivative, related to the trifluoromethyl benzene structure, has been developed for selective activation and borylation of arenes like benzene and 1,3-di(trifluoromethyl)benzene (Su et al., 2019).
Photochemical Reactivity
- Application in Photochemical Reactivity : The study of 3,5-diamino-trifluoromethyl-benzene, a compound structurally related to this compound, demonstrates its photochemical reactivity, showing potential applications in the detection and analysis of certain compounds in aqueous solutions (Chaignon et al., 2005).
Applications in Organic Synthesis
- Precursors in Organometallic Synthesis : Compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene, related to this compound, are used as starting materials in organometallic synthesis, allowing for the creation of various synthetically useful reactions (Porwisiak & Schlosser, 1996).
Safety and Hazards
Orientations Futures
Fluorinated molecules like 5-(Trifluoromethyl)benzene-1,3-diol have a wide range of applications and are used in various fields including medicine, agrochemicals, and more . The development of new reagents and catalysts has led to a rapid growth in fluorination and fluoroalkylation methods . Further advancements are expected in the fields of fluorination and fluoroalkylation as organofluorine compounds are increasingly used in everyday applications .
Mécanisme D'action
Target of Action
This compound is a derivative of benzene, which is a common structure in many bioactive compounds, suggesting that it may interact with a variety of biological targets .
Mode of Action
Benzene derivatives are known to undergo electrophilic substitution reactions , which could potentially lead to interactions with biological targets.
Result of Action
It’s worth noting that benzene derivatives can have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Propriétés
IUPAC Name |
5-(trifluoromethyl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCRBEFECXIJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2853829.png)
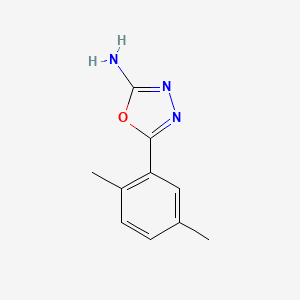
![3-(1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2853831.png)
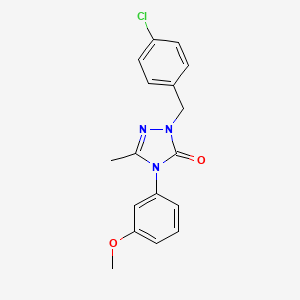
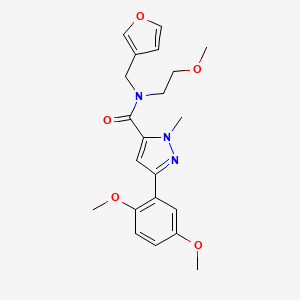
![Ethyl 7-azaspiro[3.5]non-2-ene-2-carboxylate](/img/structure/B2853836.png)


![N-(2,5-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2853843.png)
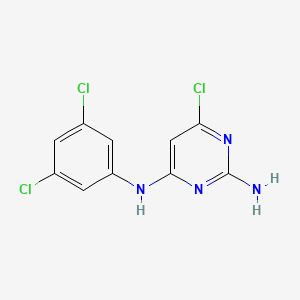
![Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2853845.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2853847.png)
![5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2853849.png)
![N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2853851.png)
